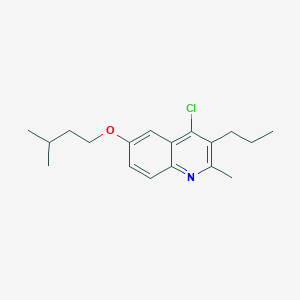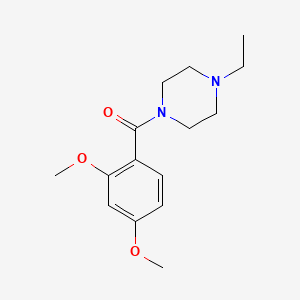
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide, also known as DCTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and differentiation. DCTB has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and viral infections.
作用機序
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, apoptosis, and differentiation. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been shown to inhibit the activity of other kinases, such as Aurora A kinase and Pim-1 kinase.
Biochemical and Physiological Effects
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide induces apoptosis and reduces cell proliferation. In neurodegenerative diseases, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to reduce the accumulation of amyloid beta and tau proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. In viral infections, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide inhibits the replication of viruses by interfering with their life cycle.
実験室実験の利点と制限
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and other kinases, and it can be used to study the downstream signaling pathways that are involved in various cellular processes. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide is also relatively easy to synthesize and can be produced on a large scale. However, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has some limitations for lab experiments. It is a toxic compound and should be handled with care. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide. One area of research is the development of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide analogs with improved potency and selectivity for CK2. Another area of research is the study of the downstream signaling pathways that are affected by 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide inhibition. This could lead to the identification of new targets for cancer therapy and neurodegenerative diseases. Additionally, the potential use of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide in combination with other drugs for cancer therapy and viral infections should be explored. Finally, the development of new methods for the delivery of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide to target tissues could enhance its therapeutic potential.
合成法
The synthesis of 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 2-aminobenzamide in the presence of a base. The reaction yields 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide as a white solid with a purity of over 95%. The synthesis method is relatively simple, and the compound can be produced on a large scale.
科学的研究の応用
2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In viral infections, 2,5-dichloro-N-1,3,4-thiadiazol-2-ylbenzamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus.
特性
IUPAC Name |
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3OS/c10-5-1-2-7(11)6(3-5)8(15)13-9-14-12-4-16-9/h1-4H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRRNHNLUSYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)

![3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5756547.png)
![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)

![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)


![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)